2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine
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Overview
Description
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with butoxy and diazenyl groups
Preparation Methods
The synthesis of 2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring.
Scientific Research Applications
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine can be compared with other similar compounds, such as:
2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound also features a pyrimidine core but with different substituents, leading to variations in its chemical properties and applications.
2-Butoxy-5-[4’-(dodecyloxy)-4-biphenylyl]thiophene: Another compound with a butoxy group, but with a thiophene core instead of pyrimidine, resulting in different reactivity and uses.
Properties
CAS No. |
799776-23-1 |
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Molecular Formula |
C29H38N6O |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
[4-(2-butoxypyrimidin-5-yl)phenyl]-[4-(4-pentylpiperazin-1-yl)phenyl]diazene |
InChI |
InChI=1S/C29H38N6O/c1-3-5-7-16-34-17-19-35(20-18-34)28-14-12-27(13-15-28)33-32-26-10-8-24(9-11-26)25-22-30-29(31-23-25)36-21-6-4-2/h8-15,22-23H,3-7,16-21H2,1-2H3 |
InChI Key |
UUGZZSGSYUBPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CN=C(N=C4)OCCCC |
Origin of Product |
United States |
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